molecular formula C10H14ClNO3 B3006227 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride CAS No. 2172569-54-7

2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride

Cat. No. B3006227
CAS RN: 2172569-54-7
M. Wt: 231.68
InChI Key: XIOZSZSHSMGUAC-UHFFFAOYSA-N
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Description

The compound 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride is a derivative of amino acids and is related to various research areas, including the synthesis of optically active compounds, spectrophotometric analysis, and the study of structure-activity relationships. It is associated with compounds that have potential biological activities, such as affecting the affinity of hemoglobin for oxygen and possessing immunosuppressive properties .

Synthesis Analysis

The synthesis of related compounds involves several steps, including optical resolution and preferential crystallization. For instance, optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid was synthesized using optical resolution with specific resolving agents, followed by hydrolysis under acidic conditions . Another related synthesis involved the optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid using cinchonidine, followed by O-tosylation and reduction to yield optically active 2-amino-2-methyl-3-phenylpropanoic acid .

Molecular Structure Analysis

X-ray crystallography has been used to determine the absolute configuration of related amino acid derivatives, such as in the case of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin . This technique is crucial for confirming the stereochemistry of such compounds, which is essential for understanding their biological activity.

Chemical Reactions Analysis

The chemical behavior of related compounds includes reactions such as the formation of imines from the reaction of amino alcohols with aldehydes. Kinetic studies have been conducted to understand the hydrolysis of these imines and the factors that influence their reactivity . Additionally, the SRN1 reaction has been used to link hydroxybenzyl alcohols with nitropropane anions, leading to the formation of amines after catalytic hydrogenation .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by techniques such as spectrophotometry, which has been used to determine impurities in technical samples . The solubility, melting point, and infrared spectrum are also used to examine the racemic structures of these compounds, which is important for their optical resolution . The antimicrobial activity of derivatives containing hydroxyphenyl moieties has been evaluated, indicating the potential for these compounds to be used in therapeutic applications .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Amino-3-hydroxybutanoic acid and 2-Amino-3-hydroxy-3-phenylpropanoic acid, related to 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride, have been synthesized using enantiopure α-hydroxy-β-amino esters. These compounds are valuable for studying the properties and transformations of amino acids in organic synthesis (Davies et al., 2013).
  • The compound has been utilized in the synthesis of 3-amino-3-vinylpropanoic acid and its conversion to cyclic stabilized forms of aspartate semialdehyde hydrochloride, demonstrating its versatility in organic chemistry (Cheung & Shoolingin‐Jordan, 1997).

Applications in Material Science

  • Research on polyester and copolyesters with amino acid moieties in the main chain used N,N-di(2-hydroxyethyl)-3-aminopropionic acid, related to 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride, highlighting its potential in developing new polymeric materials (Wang & Nakamura, 1994).

Biological and Medical Research

  • Schiff bases derived from L-Tryptophan, similar to 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride, have been studied for their corrosion inhibition properties on stainless steel in acidic environments. This shows the compound's relevance in biochemical and industrial applications (Vikneshvaran & Velmathi, 2017).
  • Compounds similar to 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride have been synthesized and tested for their antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Mickevičienė et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-2-methyl-3-phenoxypropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-10(11,9(12)13)7-14-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOZSZSHSMGUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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